molecular formula C10H15NO2 B1398175 Benzeneethanamine, N,4-dimethoxy- CAS No. 1438858-66-2

Benzeneethanamine, N,4-dimethoxy-

Cat. No.: B1398175
CAS No.: 1438858-66-2
M. Wt: 181.23 g/mol
InChI Key: LXKHMJXIOMVDGU-UHFFFAOYSA-N
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Description

Benzeneethanamine, N,4-dimethoxy-, also known as 3,4-dimethoxyphenethylamine, is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N,4-dimethoxy- can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethoxybenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

Another method involves the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction yields the desired amine after hydrolysis.

Industrial Production Methods

Industrial production of Benzeneethanamine, N,4-dimethoxy- often employs catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-dimethoxyphenethyl alcohol.

    Substitution: Halogenated derivatives of Benzeneethanamine, N,4-dimethoxy-.

Scientific Research Applications

Benzeneethanamine, N,4-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N,4-dimethoxy- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior. The compound may also interact with enzymes involved in the metabolism of neurotransmitters, affecting their levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the methoxy groups.

    3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.

    Dopamine: A neurotransmitter with a similar phenethylamine backbone but different functional groups.

Uniqueness

Benzeneethanamine, N,4-dimethoxy- is unique due to the presence of methoxy groups at the 3 and 4 positions of the benzene ring. These groups influence its chemical reactivity and biological activity, distinguishing it from other phenethylamine derivatives.

Properties

IUPAC Name

N-methoxy-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHMJXIOMVDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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